4-(Aminomethyl)-6-methoxypyridin-2-OL
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Overview
Description
4-(Aminomethyl)-6-methoxypyridin-2-OL is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminomethyl group at the 4-position and a methoxy group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-methoxypyridin-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxypyridin-2-OL with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the aminomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-6-methoxypyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The aminomethyl and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce aminomethyl derivatives with altered functional groups.
Scientific Research Applications
4-(Aminomethyl)-6-methoxypyridin-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-methoxypyridin-2-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: Similar structure but lacks the methoxy group.
6-Methoxypyridin-2-OL: Similar structure but lacks the aminomethyl group.
4-(Aminomethyl)benzoic acid: Contains an aminomethyl group but has a benzoic acid core instead of a pyridine ring.
Uniqueness
4-(Aminomethyl)-6-methoxypyridin-2-OL is unique due to the presence of both the aminomethyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-(aminomethyl)-6-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O2/c1-11-7-3-5(4-8)2-6(10)9-7/h2-3H,4,8H2,1H3,(H,9,10) |
InChI Key |
YTMCZTQKUDKYQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=O)N1)CN |
Origin of Product |
United States |
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